4-(2,6-Dichlorophenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,6-Dichlorophenylacetic acid chloride” is a white to off-white powder and is highly soluble in water . It’s worth noting that this compound is not “4-(2,6-Dichlorophenyl)-1-butene”, but it shares the “2,6-Dichlorophenyl” moiety.

Chemical Reactions Analysis

While specific chemical reactions involving “4-(2,6-Dichlorophenyl)-1-butene” were not found, there are studies on the reactions of related compounds .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

4-(2,6-Dichlorophenyl)-1-butene: is utilized in the development of high-efficiency OLEDs. Its derivatives, such as triarylmethyl radicals, are stable organic radicals that exhibit light emissions at room temperature. These radicals, with their unpaired electron, allow for unique light-emitting properties that can potentially increase the internal quantum efficiency of OLEDs to 100% .

Pharmaceuticals

In the pharmaceutical industry, derivatives of 4-(2,6-Dichlorophenyl)-1-butene have been identified as inhibitors of tyrosine kinase, which is significant in the treatment of various cancers . The compound’s derivatives are synthesized and tested for their therapeutic potential, particularly in the development of new therapies.

Polymerization

This compound plays a role in polymerization processes. It is involved in the synthesis of block copolymers that can regulate spin-spin distance and interaction, crucial for preserving quantum coherence and realizing coherent exchange of information between spin qubits .

Catalysis

4-(2,6-Dichlorophenyl)-1-butene: and its derivatives are used as catalysts in scalable organic reactions. They are involved in reactions of epoxidation, sulfoxidation, and C–H functionalization, which are of great interest for both industry and academia .

Biochemistry

In biochemistry, the compound’s derivatives are used due to their anti-inflammatory, sedative, and insecticidal properties. They also serve as a basis for obtaining new medicinal compounds with antioxidant and anti-metastatic activity .

Spintronics

The compound is relevant in the field of spintronics. Organic luminescent radical qubits, which include derivatives of 4-(2,6-Dichlorophenyl)-1-butene , are used in the development of materials for quantum information processing and data storage due to their tunable quantum coherence and spin-lattice relaxation .

Molecular Magnetism

Lastly, 4-(2,6-Dichlorophenyl)-1-butene is significant in molecular magnetism. Its stable organic radicals are used in the fields of polarization optics and molecular magnetism due to their fascinating optical, electronic, and magnetic properties .

Propriétés

IUPAC Name |

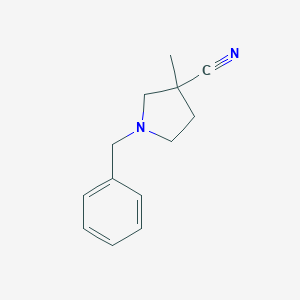

2-but-3-enyl-1,3-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPFCPGZWEQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557638 |

Source

|

| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Dichlorophenyl)-1-butene | |

CAS RN |

117269-67-7 |

Source

|

| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)